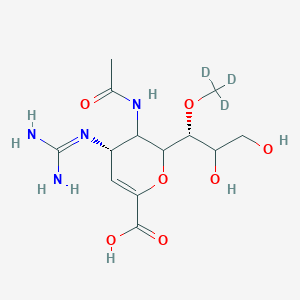
203120-17-6 (Unlabeled)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Laninamivir-d3 involves several steps, starting from the appropriate precursors. The synthetic route typically includes the formation of the core structure followed by the introduction of specific functional groups. The reaction conditions often involve the use of catalysts, specific temperatures, and solvents to facilitate the reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Laninamivir-d3 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Laninamivir-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the properties and behavior of neuraminidase inhibitors.
Biology: Employed in biological studies to understand the mechanism of action of neuraminidase inhibitors and their effects on viral replication.
Medicine: Investigated for its potential therapeutic applications in treating viral infections, particularly influenza.
Industry: Utilized in the development of antiviral drugs and in the quality control of pharmaceutical products
Mechanism of Action
Laninamivir-d3 exerts its effects by inhibiting the activity of the neuraminidase enzyme. This enzyme is crucial for the release of new viral particles from infected cells. By blocking neuraminidase, Laninamivir-d3 prevents the spread of the virus within the host. The molecular targets include the active site of the neuraminidase enzyme, and the pathways involved are related to viral replication and release .
Comparison with Similar Compounds
Laninamivir-d3 is compared with other neuraminidase inhibitors such as:
Oseltamivir: Another neuraminidase inhibitor used to treat influenza. Laninamivir-d3 is unique in its longer duration of action and higher potency against certain strains of the virus.
Zanamivir: Similar to Laninamivir-d3, but differs in its administration route and pharmacokinetic properties.
Peramivir: Another neuraminidase inhibitor with different pharmacological properties and clinical applications.
These comparisons highlight the uniqueness of Laninamivir-d3 in terms of its potency, duration of action, and specific applications .
Properties
Molecular Formula |
C13H22N4O7 |
|---|---|
Molecular Weight |
349.35 g/mol |
IUPAC Name |
(4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R)-2,3-dihydroxy-1-(trideuteriomethoxy)propyl]-3,4-dihydro-2H-pyran-6-carboxylic acid |
InChI |
InChI=1S/C13H22N4O7/c1-5(19)16-9-6(17-13(14)15)3-8(12(21)22)24-11(9)10(23-2)7(20)4-18/h3,6-7,9-11,18,20H,4H2,1-2H3,(H,16,19)(H,21,22)(H4,14,15,17)/t6-,7?,9?,10+,11?/m0/s1/i2D3 |
InChI Key |
QNRRHYPPQFELSF-PTZYFUDMSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])O[C@@H](C1C([C@H](C=C(O1)C(=O)O)N=C(N)N)NC(=O)C)C(CO)O |
Canonical SMILES |
CC(=O)NC1C(C=C(OC1C(C(CO)O)OC)C(=O)O)N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















